

2-Chloro-2-methyl-3-nitrosobutane CAS number

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Compound of Interest

Compound Name: 2-Chloro-2-methyl-3-nitrosobutane

Cat. No.: B8707400

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An in-depth review of the existing literature reveals no direct data or CAS number for the compound "2-Chloro-2-methyl-3-nitrosobutane." This suggests that the compound may be novel, not yet synthesized, or not widely reported in scientific literature. However, extensive information is available for two structurally related compounds: 2-Chloro-2-methylpropane and 2-Methyl-2-nitrosopropane. This technical guide will provide a comprehensive overview of these two compounds, assuming a potential interest due to structural similarities to the requested molecule.

Part 1: 2-Chloro-2-methylpropane

Synonyms: tert-Butyl chloride, 2-Chloroisobutane, Trimethylchloromethane^{[1][2]} CAS Number: 507-20-0^{[1][2][3]} Molecular Formula: C₄H₉Cl^{[1][2][3]} Molecular Weight: 92.57 g/mol ^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2-methylpropane is presented in the table below.

Property	Value	Source
Melting Point	-25 °C	[1]
Boiling Point	51-52 °C	[1]
Density	0.851 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.385	[1]
Vapor Pressure	4.82 psi at 20 °C	[1]
Flash Point	-10 °F	[1]
Water Solubility	Slightly soluble	[1]
Appearance	Colorless liquid	[1]

Spectroscopic Data

The mass spectrum of 2-chloro-2-methylpropane shows a molecular ion peak [M]⁺ at an m/z of 92, corresponding to [(CH₃)₃C³⁵Cl]⁺. [4] Due to the presence of the chlorine-37 isotope, a smaller M+2 peak can be observed at m/z 94. [4] The base peak is typically at m/z 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺. [4][5] The ¹H NMR spectrum of 2-chloro-2-methylpropane is characterized by a single peak, as all nine protons are chemically equivalent. [5]

Experimental Protocols

Synthesis of 2-Chloro-2-methylpropane from 2-Methyl-2-propanol

This synthesis involves the reaction of 2-methyl-2-propanol with hydrochloric acid. [6]

Materials:

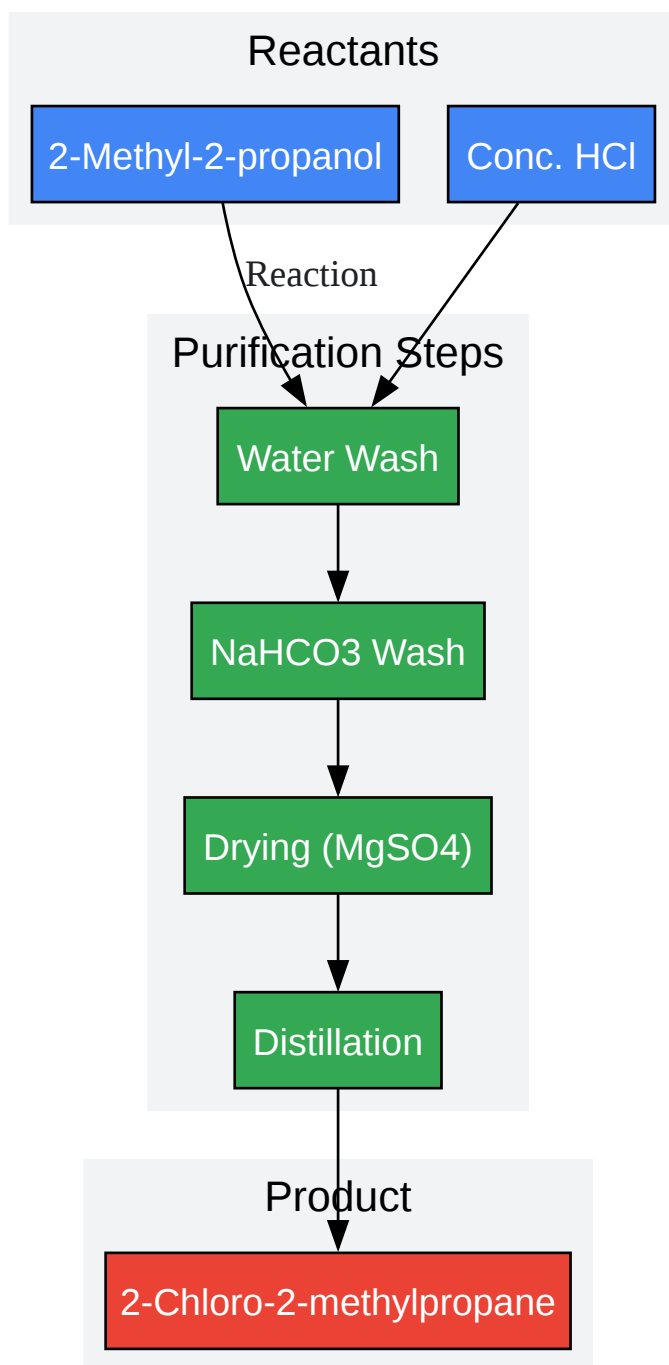
- 2-Methyl-2-propanol (tert-butyl alcohol)
- Concentrated Hydrochloric Acid
- 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized water

Procedure:

- React 2-methyl-2-propanol with concentrated hydrochloric acid.
- Wash the crude product with deionized water.
- Neutralize the remaining acid by washing with 5% aqueous NaHCO_3 solution until the aqueous layer is basic to litmus paper. Carbon dioxide will be liberated, so frequent venting is necessary.[6]
- Wash the product again with deionized water to remove any remaining NaHCO_3 .
- Dry the product by adding anhydrous MgSO_4 .
- Purify the final product by distillation, collecting the fraction that distills at approximately 51-52 °C.[6]

Synthesis of 2-Chloro-2-methylpropane



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Caption: Synthesis workflow for 2-Chloro-2-methylpropane.

Safety and Handling

2-Chloro-2-methylpropane is a highly flammable liquid and vapor.[7][8] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[7][8][9] Use only non-sparking tools and take precautionary measures against static discharge.[7][8][9] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Therefore, personal protective equipment, including gloves and eye/face protection, should be worn.[9][10] Handling should occur in a well-ventilated area.[9][10]

Part 2: 2-Methyl-2-nitrosopropane

Synonyms: tert-Nitrosobutane, MNP, t-nitrosobutane[11][12][13] CAS Number: 917-95-3[11][12][13] Molecular Formula: C₄H₉NO[11][12][13] Molecular Weight: 87.122 g/mol [11][13]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-2-nitrosopropane is presented below.

Property	Value	Source
Appearance	Blue liquid	[11]
Melting Point (Dimer)	74-75 °C	[11]
Boiling Point	50 °C	[12]
Dimerization	Dimerizes to a colorless solid at room temperature	[11]

Applications

2-Methyl-2-nitrosopropane is primarily used in chemical research as a spin trap.[11][14] It reacts with unstable free radicals to form more stable paramagnetic nitroxide radicals, which can then be detected and analyzed using electron spin resonance (ESR) spectroscopy.[11][14] It is particularly effective for trapping carbon-centered tyrosyl radicals.[11][14]

Experimental Protocols

Synthesis of 2-Methyl-2-nitrosopropane

The synthesis of 2-Methyl-2-nitrosopropane is a multi-step process. A common route involves the oxidation of tert-butylamine.[\[11\]](#)[\[15\]](#)[\[16\]](#)

Overall Reaction Scheme: $(\text{CH}_3)_3\text{CNH}_2 \rightarrow (\text{CH}_3)_3\text{CNO}_2 \rightarrow (\text{CH}_3)_3\text{CNHOH} \rightarrow (\text{CH}_3)_3\text{CNO}$ [\[11\]](#)

Step A: Synthesis of 2-Methyl-2-nitropropane

- tert-Butylamine is added dropwise to a stirred suspension of potassium permanganate in water.[\[15\]](#)
- The mixture is heated and then steam distilled to obtain the crude product.[\[15\]](#)
- The product is purified by washing with hydrochloric acid and water, followed by fractional distillation.[\[15\]](#)

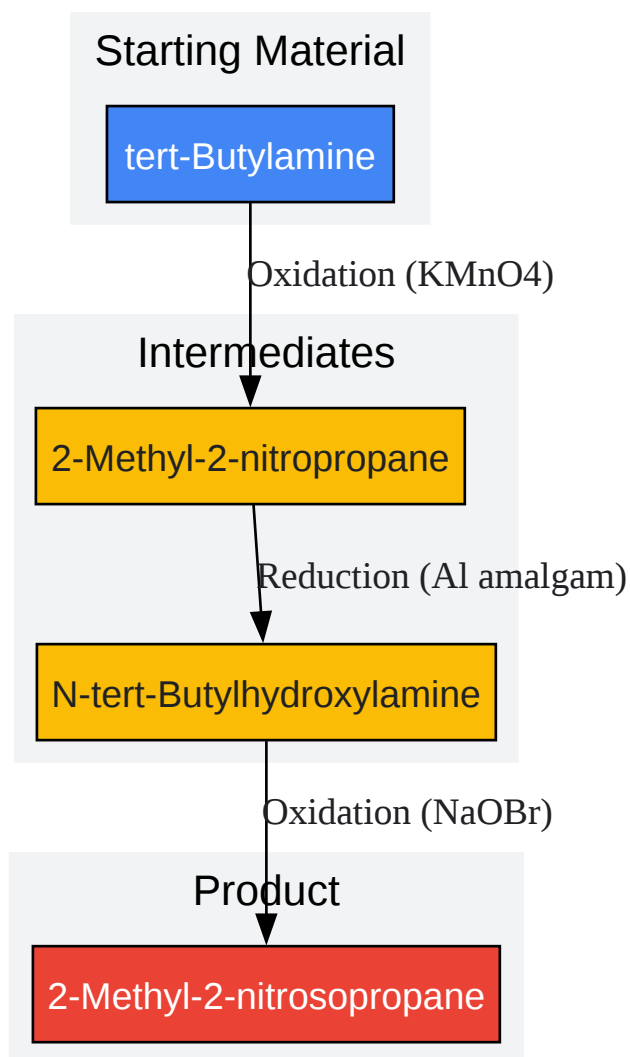
Step B: Synthesis of N-tert-Butylhydroxylamine

- 2-Methyl-2-nitropropane is reduced using aluminum amalgam in ether.[\[15\]](#)
- This reaction can be vigorous and may liberate hydrogen, so it should be performed in a fume hood with appropriate cooling.[\[15\]](#)

Step C: Synthesis of 2-Methyl-2-nitrosopropane

- N-tert-butylhydroxylamine is oxidized using a sodium hypobromite solution at low temperatures (-20 °C).[\[15\]](#)
- The product separates as a solid dimer, which is then collected, washed, and dried.[\[15\]](#)

Synthesis of 2-Methyl-2-nitrosopropane



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Caption: Multi-step synthesis of 2-Methyl-2-nitrosopropane.

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